molecular formula C18H22N2O B4312089 1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE

1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE

Cat. No.: B4312089
M. Wt: 282.4 g/mol
InChI Key: WXILJSOOQUCTSI-UHFFFAOYSA-N
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Description

1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines elements of diazepine and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE typically involves multiple steps, including the formation of the diazepine and carbazole rings. Common synthetic routes may involve the use of starting materials such as substituted anilines and ketones, followed by cyclization reactions under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE include other diazepine and carbazole derivatives, such as:

  • 1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one
  • 1,2,3,3a,4,5,6,7-octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-12-7-8-16-15(11-12)14-5-3-6-17-18(14)20(16)10-4-9-19(17)13(2)21/h7-8,11,17H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXILJSOOQUCTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE
Reactant of Route 2
1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE
Reactant of Route 3
1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE
Reactant of Route 4
1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE
Reactant of Route 5
1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[11-METHYL-1,2,3,3A,6,7-HEXAHYDRO[1,4]DIAZEPINO[3,2,1-JK]CARBAZOL-4(5H)-YL]-1-ETHANONE

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